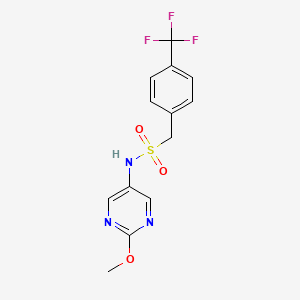

N-(2-methoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in the scientific literature.

Applications De Recherche Scientifique

Microbial Reduction for Chiral Intermediate Synthesis

The compound N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, related to the requested chemical, was investigated for its potential as a chiral intermediate in synthesis processes. Specifically, it was used in the microbial reduction to prepare another compound, which serves as an intermediate for the synthesis of d-sotalol, a beta-receptor antagonist. This study highlights the use of microbial cultures for stereoselective reduction and the potential of such compounds in pharmaceutical synthesis (Patel et al., 1993).

Voltammetric Study in Pharmaceuticals

Nimesulide, which is structurally related to the queried compound, was examined through voltammetric methods for its electrochemical properties. This study provides insights into the electroanalytical behavior of such compounds, particularly focusing on their reducible and oxidizable nature, which is crucial for understanding their interaction in pharmaceutical formulations and their detection in various analytical scenarios (Álvarez-Lueje et al., 1997).

Herbicidal Activity and Environmental Degradation

A derivative of triazolopyrimidine sulfonanilide, similar to the target compound, was developed and tested as an acetohydroxyacid synthase inhibitor, demonstrating significant herbicidal activity. This research is pivotal in agricultural science, indicating the potential of such compounds in developing new herbicides with desired environmental degradation rates (Chen et al., 2009).

Inhibitory Activity in Cholesterol Biosynthesis

A series of methanesulfonamide pyrimidine derivatives, structurally related to the requested compound, were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This study is important for the development of new cholesterol-lowering drugs, demonstrating the potential therapeutic applications of such compounds (Watanabe et al., 1997).

Mécanisme D'action

Mode of Action

The mode of action of N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves the functionalization of the N-aryl C-H bond . This compound has been used in the oxidative olefination of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)amides with arylethenes

Biochemical Pathways

The compound’s role in the ortho C−H functionalization of amides suggests it may influence related biochemical pathways .

Result of Action

The compound’s role in the oxidative olefination of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)amides with arylethenes suggests it may have significant effects at the molecular level .

Propriétés

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c1-22-12-17-6-11(7-18-12)19-23(20,21)8-9-2-4-10(5-3-9)13(14,15)16/h2-7,19H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCOQOFOWDECDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)

![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)

![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)

![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)

![4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2961042.png)